molecular formula C11H11NO6S B1663382 ASN03576800 CAS No. 957513-35-8

ASN03576800

Cat. No.: B1663382
CAS No.: 957513-35-8
M. Wt: 285.28 g/mol
InChI Key: ABHAISRFDMHVAA-UHFFFAOYSA-N
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Description

ASN03576800 is a chemical compound known for its inhibitory effects on the VP40 matrix protein of the Ebola virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASN03576800 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for further use .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is primarily produced for research purposes and is available in various quantities, ranging from milligrams to grams, depending on the requirements of the research .

Chemical Reactions Analysis

Types of Reactions

ASN03576800 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

ASN03576800 has a wide range of scientific research applications, including:

Mechanism of Action

ASN03576800 exerts its effects by inhibiting the VP40 matrix protein of the Ebola virus. The compound occupies the RNA binding region of VP40, thereby preventing the assembly and budding of the virus. This inhibition disrupts the viral life cycle and reduces the spread of the virus .

Biological Activity

ASN03576800, identified as 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid, has been extensively studied for its potential as an inhibitor of the Ebola virus matrix protein VP40. This compound has shown promising biological activity through molecular docking studies and virtual screening methods.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of the VP40 protein, which plays a crucial role in the viral assembly and budding processes of the Ebola virus. The compound binds to the RNA binding region of VP40, demonstrating significant interaction with key amino acid residues.

Binding Interactions

The docking studies reveal that this compound occupies the RNA binding site of VP40 with a Glide score of -7.66 and a Glide energy of -31.88 Kcal/mol. The following interactions have been identified:

  • Hydrogen Bonds : Interactions with backbone amino acid residue Ala156 and side chain residues Arg134 and Arg148.
  • π-π Stacking : Interaction with Phe157.
  • Hydrophobic Interactions : Engaging with Pro97, Leu98, Ile152, Phe161.
  • Polar Interaction : With Gln155.

These interactions are critical for the stability and efficacy of this compound as an inhibitor.

Research Findings

A comprehensive study conducted by Tamilvanan and Hopper (2013) utilized high-throughput virtual screening (HTVS) to evaluate various compounds against the VP40 protein. This compound emerged as one of the top candidates due to its favorable binding characteristics.

Key Data Table

Compound IDGlide ScoreGlide Energy (Kcal/mol)Key Interactions
This compound-7.66-31.88H-bonds with Arg134, Ala156; π-π with Phe157
ASN06396768-7.46-40.64H-bonds with Gly126; π-π with Pro131
ASN08745583-6.95-42.55H-bonds with Gly126; π-π with Pro125

In Silico Studies

In silico studies have confirmed that this compound adheres to Lipinski's Rule of Five, indicating good bioavailability and pharmacokinetic properties. The compound's ability to inhibit VP40 suggests it could be developed further as a therapeutic agent against Ebola virus infections.

Comparative Analysis

A comparative analysis with other compounds from the ASINEX database indicated that this compound not only exhibits a strong binding affinity but also outperforms several other candidates in terms of interaction stability.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c13-10(4-19(16)5-11(14)15)12-7-1-2-8-9(3-7)18-6-17-8/h1-3H,4-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHAISRFDMHVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167190
Record name 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957513-35-8
Record name 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957513-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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